molecular formula C15H18N2OS B2731771 N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251563-94-6

N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2731771
CAS No.: 1251563-94-6
M. Wt: 274.38
InChI Key: YVXDOEPGCIBFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound with a complex structure that includes a phenyl ring substituted with a methylthio group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-(methylthio)aniline with butanoyl chloride to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization with pyrrole under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide: shares similarities with other amide and pyrrole-containing compounds.

    N-(2-(methylthio)phenyl)acetamide: Similar structure but with a shorter carbon chain.

    4-(1H-pyrrol-1-yl)butanamide: Lacks the methylthio group on the phenyl ring.

Uniqueness

The presence of both the methylthio group and the pyrrole ring in this compound makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-19-14-8-3-2-7-13(14)16-15(18)9-6-12-17-10-4-5-11-17/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXDOEPGCIBFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.